N'-{2,5-dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}-3,4,5-trimethoxybenzohydrazide N'-{2,5-dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}-3,4,5-trimethoxybenzohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15032643
InChI: InChI=1S/C21H20F3N3O6/c1-31-15-7-11(8-16(32-2)18(15)33-3)19(29)26-25-14-10-17(28)27(20(14)30)13-6-4-5-12(9-13)21(22,23)24/h4-9,14,25H,10H2,1-3H3,(H,26,29)
SMILES:
Molecular Formula: C21H20F3N3O6
Molecular Weight: 467.4 g/mol

N'-{2,5-dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}-3,4,5-trimethoxybenzohydrazide

CAS No.:

Cat. No.: VC15032643

Molecular Formula: C21H20F3N3O6

Molecular Weight: 467.4 g/mol

* For research use only. Not for human or veterinary use.

N'-{2,5-dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}-3,4,5-trimethoxybenzohydrazide -

Specification

Molecular Formula C21H20F3N3O6
Molecular Weight 467.4 g/mol
IUPAC Name N'-[2,5-dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl]-3,4,5-trimethoxybenzohydrazide
Standard InChI InChI=1S/C21H20F3N3O6/c1-31-15-7-11(8-16(32-2)18(15)33-3)19(29)26-25-14-10-17(28)27(20(14)30)13-6-4-5-12(9-13)21(22,23)24/h4-9,14,25H,10H2,1-3H3,(H,26,29)
Standard InChI Key OQKVNNQWVDLLBZ-UHFFFAOYSA-N
Canonical SMILES COC1=CC(=CC(=C1OC)OC)C(=O)NNC2CC(=O)N(C2=O)C3=CC=CC(=C3)C(F)(F)F

Introduction

N'-{2,5-dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}-3,4,5-trimethoxybenzohydrazide is a complex organic compound that belongs to the class of hydrazides. It features a pyrrolidine ring substituted with a trifluoromethyl group and a 3,4,5-trimethoxybenzohydrazide moiety. This compound is notable for its potential applications in medicinal chemistry, particularly due to its enhanced lipophilicity and biological activity imparted by the trifluoromethyl group.

Chemical Formula and Molecular Weight

  • Molecular Formula: C21H20F3N3O6

  • Molecular Weight: Approximately 467.4 g/mol.

Structural Features

  • Pyrrolidine Ring: Substituted with a trifluoromethyl group, enhancing lipophilicity.

  • 3,4,5-Trimethoxybenzohydrazide Moiety: Contributes to the compound's hydrazide functionality.

Chemical Reactivity

The compound's reactivity is primarily attributed to its dioxo and hydrazide functionalities, which can participate in various chemical reactions. These functional groups are crucial for developing derivatives with enhanced biological properties or altered pharmacokinetics.

Synthesis Methods

The synthesis of N'-{2,5-dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}-3,4,5-trimethoxybenzohydrazide typically involves multi-step chemical reactions. Common approaches may include the use of acetic acid for catalysis and silica gel for purification through chromatography. The optimization of reaction conditions is essential to achieve high purity and yield of the final product.

Biological Activities and Potential Applications

This compound has shown promise in various biological assays, suggesting potential applications in medicinal chemistry and drug development. The trifluoromethyl group is known to enhance the pharmacological properties of organic molecules, making it a candidate for further pharmacological investigations.

Potential Applications

  • Medicinal Chemistry: Due to its unique structural features and enhanced biological activity.

  • Drug Development: As a potential therapeutic agent, given its hydrazide functionality and lipophilicity.

Comparison with Similar Compounds

Several compounds share structural similarities with N'-{2,5-dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}-3,4,5-trimethoxybenzohydrazide, highlighting the versatility of dioxo-pyrrolidine derivatives. These include:

Compound NameStructural FeaturesUnique Aspects
2-{[2,5-Dioxo-1-(4-fluorophenyl)pyrrolidin-3-yl]}naphthaleneSimilar dioxo-pyrrolidine structureDifferent fluorinated aromatic substituent
4-{[2,5-Dioxo-1-(3-chlorophenyl)pyrrolidin-3-yl]}benzoic acidContains benzoic acid moietyVariation in aromatic substituent
2-{[2,5-Dioxo-1-(4-methoxyphenyl)pyrrolidin-3-yl]}pyridinePyridine instead of naphthaleneDifferent heterocyclic core

These compounds underscore the unique trifluoromethyl substitution in N'-{2,5-dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}-3,4,5-trimethoxybenzohydrazide, which may enhance its biological activity and pharmacological potential.

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